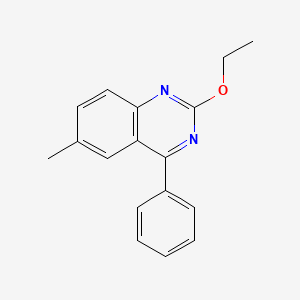
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a synthetic organic compound. This compound combines several heterocyclic components, which contribute to its unique properties and applications, making it interesting for scientific research and industrial use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation typically starts from simple aromatic and heterocyclic precursors. The synthesis involves several steps:
Formation of 3,4-dihydroquinoline via cyclization reactions.
Creation of 1,2,4-oxadiazole rings through condensation reactions.
Synthesis of azetidine rings, often via azetidinone intermediates.
The final assembly, combining these fragments, typically using amide bond formations and esterifications under controlled conditions.
Industrial Production Methods: Scaled-up methods employ continuous flow reactors for efficiency and safety. Starting materials are mixed in precise stoichiometric ratios, subjected to temperature and pH controls to ensure purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation
Mild oxidizing agents convert the dihydroquinoline to quinoline derivatives.
Reduction
Catalytic hydrogenation reduces the oxadiazole or pyrimidine rings.
Substitution
Nucleophilic aromatic substitution reactions modify the quinoline ring or pyrimidine ring.
Common Reagents and Conditions:
Oxidation
Use of agents like PCC or KMnO4 under controlled temperatures.
Reduction
Use of hydrogen gas with palladium or platinum catalysts.
Substitution
Use of nucleophiles like amines or thiols in polar solvents like DMSO or DMF.
Major Products:
Quinoline derivatives from oxidation.
Saturated heterocycles from reduction.
Substituted heterocycles from nucleophilic substitutions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used in studying reaction mechanisms and developing new synthetic methodologies. Biology: Explored as a scaffold for drug design, particularly targeting enzymes or receptors. Medicine: Investigated for potential therapeutic effects in neurological disorders or infections. Industry:
Wirkmechanismus
The compound's mechanism of action largely depends on its interaction with specific molecular targets.
Molecular Targets
Enzymes, such as kinases or oxidoreductases, and receptors involved in cellular signaling.
Pathways
It may interfere with metabolic pathways or signaling cascades, leading to its bioactive effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds:
Similar Compounds
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-pyrimidinyl)ethanone and 1-(2-oxoazetidin-1-yl)-2-(oxadiazol-5-yl)ethanone.
Uniqueness
Listing of Similar Compounds:
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-pyrimidinyl)ethanone
1-(2-Oxoazetidin-1-yl)-2-(oxadiazol-5-yl)ethanone
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanone
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2.C2H2O4/c27-17(26-10-3-6-14-5-1-2-7-16(14)26)13-25-11-15(12-25)20-23-19(24-28-20)18-21-8-4-9-22-18;3-1(4)2(5)6/h1-2,4-5,7-9,15H,3,6,10-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPIFTVTGPIMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CC(C3)C4=NC(=NO4)C5=NC=CC=N5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B2799939.png)

![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide](/img/structure/B2799941.png)
![N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2799943.png)

![4-[2-(4-fluorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2799948.png)
![2-amino-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2799949.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2799951.png)
![Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2799952.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2799954.png)

![(2E)-N-methyl-4-[(naphthalen-1-yl)formamido]but-2-enamide](/img/structure/B2799957.png)

